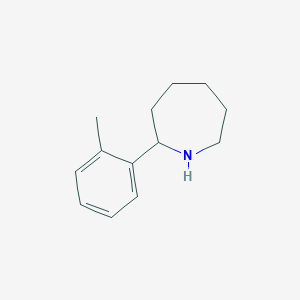

2-(2-Methylphenyl)azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNCGKWGANWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-(2-Methylphenyl)azepane

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's structure, predicted properties, relevant synthetic protocols, and potential biological significance.

Chemical Structure and Properties

The core structure of 2-(2-Methylphenyl)azepane consists of a seven-membered azepane ring substituted at the 2-position with a 2-methylphenyl (o-tolyl) group. The presence of the chiral center at the C2 position of the azepane ring means that this compound can exist as a racemic mixture of two enantiomers.

Table 1: Predicted and Analogue Chemical Properties

| Property | 2-Phenylazepane (Analogue) | This compound (Predicted) | Data Source |

| CAS Number | 3466-82-8 | Not Available | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇N | C₁₃H₁₉N | Calculated |

| Molecular Weight | 175.27 g/mol | 189.30 g/mol | [2][3] |

| Appearance | Not Specified | Predicted to be a colorless to pale yellow oil or low melting solid | Inferred |

| Boiling Point | Not Available | Predicted to be slightly higher than 2-Phenylazepane | Inferred |

| Melting Point | Not Available | Not Available | - |

| Solubility | Not Specified | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred |

Synthesis and Experimental Protocols

The synthesis of 2-arylazepanes can be achieved through various synthetic routes. A common strategy involves the preparation of a suitable precursor followed by cyclization. The synthesis of N-Boc-2-phenylazepane, a key intermediate, has been described and can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of N-Boc-2-(2-Methylphenyl)azepane (Adapted from similar syntheses)

This protocol describes a plausible method for the synthesis of the N-Boc protected precursor of the target compound.

-

Preparation of the Precursor: A suitable starting material, such as a protected 6-amino-1-(2-methylphenyl)hexan-1-one, would be required. This can be synthesized from commercially available starting materials through standard organic chemistry transformations.

-

Reductive Amination and Cyclization: The keto-amine precursor is subjected to reductive amination conditions. A common method involves the use of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in a suitable solvent like methanol or dichloromethane. This step facilitates the formation of the azepane ring.

-

N-Boc Protection: The resulting secondary amine of the this compound is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-2-(2-methylphenyl)azepane.

Experimental Protocol: Deprotection to Yield this compound

-

Acidic Cleavage: The N-Boc protecting group is removed under acidic conditions. A common method involves dissolving the N-Boc-2-(2-methylphenyl)azepane in a solvent like dichloromethane or 1,4-dioxane and treating it with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Work-up: The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The solvent and excess acid are then removed under reduced pressure.

-

Neutralization and Extraction: The residue is dissolved in water and the pH is adjusted to basic (pH > 10) with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Final Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, this compound.

Spectral Data (Predicted)

While no specific spectral data for this compound is available, the following are predictions based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the 2-methylphenyl group would appear in the range of δ 7.0-7.5 ppm. - The methyl protons on the phenyl ring would appear as a singlet around δ 2.3 ppm. - The proton at the C2 position of the azepane ring would likely be a multiplet in the range of δ 3.5-4.0 ppm. - The protons of the azepane ring would appear as a series of multiplets in the upfield region (δ 1.5-3.0 ppm). - The N-H proton would appear as a broad singlet. |

| ¹³C NMR | - Aromatic carbons would appear in the range of δ 125-145 ppm. - The methyl carbon would appear around δ 20 ppm. - The C2 carbon of the azepane ring would be in the range of δ 60-70 ppm. - The other azepane ring carbons would appear in the range of δ 25-50 ppm. |

| Mass Spec (MS) | - The molecular ion peak (M⁺) would be observed at m/z = 189.30. - Common fragmentation patterns would include the loss of the methylphenyl group or fragments of the azepane ring. |

| Infrared (IR) | - N-H stretching vibration would be observed around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C stretching vibrations for the aromatic ring would be seen around 1450-1600 cm⁻¹. |

Biological Activity and Drug Development Potential

Azepane and its derivatives are important structural motifs in a variety of bioactive molecules with a wide range of medicinal and pharmaceutical properties. The 2-arylazepane scaffold, in particular, is of interest in drug discovery. For instance, 4-phenylazepane is the core structure of a series of opioid analgesics[5]. Benzazepine derivatives, which share a similar seven-membered nitrogen-containing ring fused to a benzene ring, have shown diverse pharmacological activities, including anti-depressant, anti-hypertensive, and anti-cancer properties[6].

The introduction of a 2-methylphenyl group to the azepane ring could modulate the compound's biological activity by influencing its binding to target receptors or enzymes. The ortho-methyl group can affect the conformation of the phenyl ring relative to the azepane ring, which could be a key factor in its interaction with biological targets. Structure-activity relationship (SAR) studies of related compounds often explore how different substituents on the aryl ring impact potency and selectivity[7][8][9].

Visualizations

Below are diagrams generated using Graphviz to illustrate key concepts related to this compound.

Caption: General Synthesis Workflow for 2-Arylazepanes

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-Phenylazepane | CAS 3466-82-8 | LGC Standards [lgcstandards.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3466-82-8|2-Phenylazepane|BLD Pharm [bldpharm.com]

- 5. 4-Phenylazepane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 2-Arylazepanes with a Focus on 2-Phenylazepane as a Representative Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepane scaffolds are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an aryl group at the 2-position of the azepane ring creates a chiral center and provides a key structural element for interaction with biological targets. This guide provides a summary of the available spectroscopic data for 2-Phenylazepane and outlines a general synthetic methodology.

Spectroscopic Data

The structural elucidation of 2-Phenylazepane is supported by mass spectrometry. While detailed experimental NMR and IR spectra for this specific compound are not widely published, this section presents the available mass spectrometry data and typical spectral regions for the key functional groups.

2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The primary mass spectrometry data available for 2-Phenylazepane is from Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| CAS Number | 3466-82-8 | [1] |

| Ionization Mode | Electron Ionization (EI) | |

| Major Fragment (m/z) | 91 | |

| Other Fragments (m/z) | 175 (M+), 146, 117, 104 |

Note: The fragmentation pattern is consistent with the structure of 2-Phenylazepane, with the tropylium ion (m/z 91) being a characteristic fragment for benzyl-substituted compounds.

Experimental Protocols

The synthesis of 2-arylazepanes can be achieved through various synthetic routes. A common approach involves the cyclization of a suitable amino-precursor or the rearrangement of a six-membered ring system. Below is a generalized protocol for a potential synthesis and the standard procedures for acquiring spectroscopic data.

3.1. Synthesis of 2-Phenylazepane (Illustrative)

A plausible synthesis of 2-phenylazepane could involve the reductive amination of a suitable keto-precursor.

Reaction Scheme:

Caption: Illustrative synthetic pathway for 2-Phenylazepane.

Step-by-step protocol:

-

Cyclization to Lactam: 6-Oxo-6-phenylhexanenitrile is subjected to reductive cyclization. The nitrile group is reduced to a primary amine in the presence of a catalyst such as Raney Nickel under a hydrogen atmosphere. Subsequent heating promotes intramolecular condensation to form the lactam, 2-phenylazepan-7-one.

-

Reduction of Lactam: The resulting lactam is then reduced to the corresponding cyclic amine, 2-phenylazepane. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically used for this transformation.

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The crude product is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The final product is purified by column chromatography or distillation.

3.2. Spectroscopic Characterization Methods

The following are standard protocols for obtaining the spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

-

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Electron ionization (EI) is a common method for generating ions.

-

The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

-

-

Infrared (IR) Spectroscopy:

-

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded, and the absorption frequencies are reported in wavenumbers (cm⁻¹).

-

Logical Workflow for Compound Characterization

The process of identifying and characterizing a synthesized compound like 2-Phenylazepane follows a logical progression of analytical techniques.

Caption: A typical workflow for the characterization of a synthesized organic compound.

References

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2-Methylphenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-methylphenyl)azepane. In the absence of published experimental data for this specific molecule, this document serves as a comprehensive predictive guide based on established NMR principles and spectral data from analogous structures. This information is valuable for the identification, characterization, and quality control of this compound in research and development settings.

Predicted NMR Data

The chemical shifts for this compound have been predicted by analyzing the known spectral data of its constituent fragments, azepane and o-xylene, and applying established principles of substituent effects in NMR spectroscopy. The azepane ring introduces a chiral center at the C2 position, leading to diastereotopic protons in the adjacent methylene groups, which are expected to exhibit complex splitting patterns.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized in Table 1. The aromatic protons are expected to appear in the range of 7.0-7.3 ppm, with the methyl group on the phenyl ring appearing as a singlet around 2.3 ppm. The protons on the azepane ring are predicted to be in the aliphatic region, with the proton at the C2 position being the most downfield of the ring protons due to its proximity to the phenyl group.

Table 1. Predicted ¹H NMR Data for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 3.5 - 3.7 | Multiplet | - |

| H-3 (a, b) | 1.5 - 1.9 | Multiplets | - |

| H-4 (a, b) | 1.4 - 1.7 | Multiplets | - |

| H-5 (a, b) | 1.4 - 1.7 | Multiplets | - |

| H-6 (a, b) | 1.5 - 1.9 | Multiplets | - |

| H-7 (a, b) | 2.8 - 3.0 | Multiplets | - |

| NH | 1.8 - 2.5 | Broad Singlet | - |

| Ar-H | 7.0 - 7.3 | Multiplet | - |

| Ar-CH₃ | ~2.3 | Singlet | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. The aromatic carbons are expected in the 125-145 ppm region, while the aliphatic carbons of the azepane ring are predicted to be in the upfield region of 25-60 ppm. The C2 carbon of the azepane ring is expected to be the most downfield among the aliphatic carbons due to the direct attachment of the phenyl group.

Table 2. Predicted ¹³C NMR Data for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 55 - 60 |

| C-3 | 28 - 33 |

| C-4 | 25 - 30 |

| C-5 | 25 - 30 |

| C-6 | 28 - 33 |

| C-7 | 45 - 50 |

| Ar-C (quaternary, attached to azepane) | 140 - 145 |

| Ar-C (quaternary, attached to methyl) | 135 - 140 |

| Ar-CH | 125 - 130 |

| Ar-CH₃ | 18 - 22 |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters to be set include:

-

Pulse width: Calibrated 90° pulse.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

The Free Induction Decay (FID) should be processed with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be acquired on the same spectrometer.

-

A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon atom.

-

Key acquisition parameters include:

-

Pulse width: Calibrated 30-45° pulse to reduce relaxation times.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance and is less sensitive than ¹H.

-

-

The FID should be processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed.

4. 2D NMR Spectroscopy (Optional but Recommended):

-

To aid in the definitive assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for structural elucidation.

Logical Workflow for NMR Spectral Prediction

The following diagram illustrates the logical workflow for predicting the ¹H and ¹³C NMR spectra of this compound in the absence of experimental data.

Caption: Logical workflow for the prediction of NMR spectra.

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 2-(2-Methylphenyl)azepane

For Immediate Release

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2-(2-Methylphenyl)azepane, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines detailed experimental protocols, theoretical fragmentation pathways, and data presentation strategies to facilitate the characterization and quantification of this compound.

Introduction

This compound belongs to the azepane class of compounds, which are seven-membered nitrogen-containing heterocycles. The azepane scaffold is a key structural motif in a number of biologically active molecules and approved pharmaceuticals.[1][2] The presence of the 2-methylphenyl substituent introduces specific physicochemical properties that influence its behavior in analytical systems. Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers a powerful tool for the sensitive and specific analysis of such compounds. This guide delineates a comprehensive approach to its mass spectrometric analysis, from sample preparation to data interpretation.

Experimental Protocols

A robust and reproducible analytical method is paramount for the accurate analysis of this compound. The following protocols are based on established methodologies for the analysis of small organic molecules.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, tissue, reaction mixture). A generic solid-phase extraction (SPE) protocol for the extraction from a biological matrix is provided below.

Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of 4% phosphoric acid and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Presentation: Predicted Mass Spectral Data

In the absence of publicly available experimental mass spectra for this compound, the following table summarizes the predicted key ions based on its chemical structure. The protonated molecule [M+H]⁺ is expected to be the precursor ion in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would likely yield the following fragment ions.

| Ion | Predicted m/z | Proposed Structure |

| [M+H]⁺ | 190.1590 | Protonated this compound |

| Fragment 1 | 174.1274 | Loss of methane (CH₄) |

| Fragment 2 | 132.0961 | Cleavage of the azepane ring |

| Fragment 3 | 105.0699 | Toluene cation |

| Fragment 4 | 91.0542 | Tropylium ion |

Visualization of Key Processes

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is anticipated to be initiated by cleavage of the bonds within the azepane ring and the bond connecting the phenyl and azepane moieties. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow

The overall analytical process, from receiving the sample to obtaining the final data, can be visualized as a streamlined workflow.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. While the fragmentation pathway is theoretical due to the current lack of empirical data in the public domain, the proposed methodologies for sample preparation, LC-MS analysis, and data handling offer a robust starting point for researchers. The successful application of these techniques will enable the reliable identification and quantification of this compound, thereby supporting its potential development in various scientific and pharmaceutical applications.

References

Crystal Structure of 2-(2-Methylphenyl)azepane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(2-Methylphenyl)azepane. A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted. The investigation reveals a lack of experimentally determined crystal structure data for this specific compound. This document summarizes the available information on this compound and provides a general overview of the methodologies used for crystal structure determination of related azepane derivatives. It is intended to serve as a resource for researchers interested in the structural chemistry of azepane-based compounds.

Introduction to this compound

This compound, also known as 2-(o-tolyl)azepane, is a small molecule belonging to the azepane class of saturated seven-membered nitrogen-containing heterocycles. The azepane scaffold is a significant pharmacophore found in a variety of biologically active compounds and approved drugs. The substitution of a 2-methylphenyl group at the 2-position of the azepane ring introduces specific steric and electronic features that are of interest in medicinal chemistry and drug design.

Despite its relevance, a definitive, experimentally determined crystal structure of this compound has not been reported in the peer-reviewed scientific literature or deposited in crystallographic databases as of the date of this publication. The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, does not contain an entry for this compound.

While experimental data is not available, computational data from chemical suppliers provides some predicted properties of the molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | ChemScene |

| Molecular Weight | 189.30 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | ChemScene |

| XLogP3 | 3.5 | ChemScene |

| Hydrogen Bond Donor Count | 1 | ChemScene |

| Hydrogen Bond Acceptor Count | 1 | ChemScene |

| Rotatable Bond Count | 2 | ChemScene |

Crystal Structures of Related Azepane Derivatives

Although the crystal structure of this compound is not available, the structures of other substituted azepane derivatives have been determined using single-crystal X-ray diffraction. These structures provide valuable insights into the conformational preferences of the azepane ring and the influence of various substituents.

For instance, a study on the stereoselective and regioselective synthesis of azepane derivatives reported the X-ray crystallographic analysis of a diastereomerically pure azepane derivative, confirming its structure and stereochemistry.[1] Such studies are crucial for understanding the three-dimensional arrangement of atoms in these molecules, which in turn influences their biological activity.

Experimental Protocol for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, would typically follow a standardized experimental workflow involving synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of 2-substituted azepanes can be achieved through various synthetic routes. A common approach involves the ring expansion of a corresponding piperidine derivative.[1] Other methods include the reduction of corresponding azepine precursors. The specific synthesis of this compound would likely involve a multi-step process, which would need to be optimized to produce a high-purity compound suitable for crystallization.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in determining a crystal structure. This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques can be employed, including:

-

Slow Evaporation: The simplest method, where the solvent is allowed to evaporate from a solution of the compound over a period of days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvent and crystallization method is crucial and often requires extensive screening of different conditions.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. The process involves the following key steps:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated during the experiment to collect a complete set of diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the electron density distribution within the crystal. This electron density map is then interpreted to determine the positions of the individual atoms. The initial structural model is then refined to achieve the best possible fit with the experimental data.

The following diagram illustrates a typical workflow for determining the crystal structure of a novel compound.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any information on the biological activity or associated signaling pathways for this compound. The azepane moiety is present in numerous pharmacologically active molecules, but the specific biological effects of the 2-(2-methylphenyl) substitution are not documented. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

While this compound is a compound of interest in medicinal chemistry, its crystal structure has not yet been experimentally determined and reported in the public domain. This technical guide has summarized the currently available information and provided a general protocol for how its structure could be determined. The elucidation of the three-dimensional structure of this and related molecules through X-ray crystallography would be invaluable for future structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Researchers are encouraged to pursue the synthesis and crystallization of this compound to fill this gap in our structural knowledge.

References

A Proposed Framework for the Preliminary Biological Screening of 2-(2-Methylphenyl)azepane: An In-Depth Technical Guide

Disclaimer: As of the latest literature review, specific biological screening data for 2-(2-Methylphenyl)azepane is not publicly available. This guide, therefore, presents a comprehensive and robust framework for a proposed preliminary biological screening of this novel chemical entity. The methodologies and potential targets outlined herein are based on the known pharmacological profiles of structurally related azepane derivatives and general principles of early-stage drug discovery. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals initiating an investigation into the bioactivity of this compound.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring is a privileged seven-membered heterocyclic scaffold that is a core structural component in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows for optimal spatial orientation of substituents to interact with a variety of biological targets. Azepane derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects.[1] Notably, derivatives of the azepane scaffold have been investigated as histamine H3 receptor antagonists and modulators of monoamine transporters, suggesting a rich potential for neuropharmacological applications.[3][4]

Given the precedent for CNS activity within this chemical class, a preliminary biological screening of the novel compound this compound is warranted to elucidate its potential therapeutic value. This guide proposes a tiered screening cascade designed to efficiently identify and characterize its primary biological targets and functional activity.

Proposed Screening Cascade and Target Prioritization

A logical and resource-efficient approach to the preliminary biological screening of a novel compound involves a multi-stage process, beginning with broad, high-throughput in vitro assays and progressing to more specific functional and in vivo studies for promising hits. Based on the known activities of related phenyl-azepane compounds, a primary screening panel targeting key CNS receptors and transporters is recommended.

Figure 1: Proposed experimental workflow for the preliminary biological screening of this compound.

Data Presentation: Summarized Quantitative Data

All quantitative data from the screening assays should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation. The following tables are provided as templates for presenting hypothetical data for this compound.

Table 1: Hypothetical Primary Radioligand Binding Assay Results for this compound

| Target | Radioligand | Ki (nM) |

| Serotonin Transporter (SERT) | [3H]Citalopram | 85 |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 250 |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 120 |

| Sigma-1 Receptor (σ1R) | --INVALID-LINK---Pentazocine | 98 |

| Histamine H3 Receptor | [3H]Nα-Methylhistamine | >10,000 |

| 5-HT2A Receptor | [3H]Ketanserin | 1,500 |

| D2 Receptor | [3H]Spiperone | >10,000 |

Table 2: Hypothetical Secondary Functional Assay Results for this compound

| Target | Assay Type | Functional Activity | IC50 / EC50 (nM) | Emax (%) |

| SERT | [3H]5-HT Uptake | Inhibitor | 150 | 95 |

| DAT | [3H]Dopamine Uptake | Inhibitor | 475 | 88 |

| NET | [3H]Norepinephrine Uptake | Inhibitor | 210 | 92 |

| σ1R | Calcium Mobilization | Agonist | 180 | 75 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are proposed for the key stages of the screening cascade.

Primary Screening: Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS-related receptors and transporters.

Methodology:

-

Target Preparation: Cell membranes expressing the human recombinant target of interest (e.g., SERT, DAT, NET, σ1R, H3, 5-HT2A, D2) are prepared from stably transfected cell lines (e.g., HEK293, CHO).

-

Assay Buffer: A suitable buffer is prepared for each target to ensure optimal binding conditions (e.g., Tris-HCl buffer with appropriate ions).

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]Citalopram for SERT) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: Functional Assays

Objective: To characterize the functional activity (e.g., inhibition, agonism, antagonism) of this compound at the primary targets identified.

Methodology for Monoamine Transporter Uptake Assay:

-

Cell Culture: HEK293 cells stably expressing the human monoamine transporter (SERT, DAT, or NET) are cultured to confluence in appropriate media.

-

Assay Initiation: Cells are washed and incubated with a physiological buffer containing increasing concentrations of this compound.

-

Substrate Addition: A tritiated substrate (e.g., [3H]5-HT for SERT) is added to initiate the uptake reaction.

-

Incubation: The cells are incubated for a short period (e.g., 10 minutes) at 37°C.

-

Termination: The uptake is terminated by rapid washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.

Preliminary In Vivo Screening: Irwin Test

Objective: To assess the general CNS effects and potential toxicity of this compound in mice.

Methodology:

-

Animals: Male C57BL/6 mice are used and allowed to acclimatize.

-

Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection) at varying doses. A vehicle control group is included.

-

Observation: A trained observer, blind to the treatment conditions, systematically scores the animals for a range of behavioral and physiological parameters at set time points post-administration.

-

Parameters Observed: These include, but are not limited to, changes in alertness, locomotor activity, posture, muscle tone, reflexes, and autonomic responses (e.g., salivation, piloerection).

-

Data Analysis: The observed effects are recorded and compared between the treated and control groups to generate a preliminary neurobehavioral profile of the compound.

Visualization of Potential Signaling Pathway

Should the in vitro screening reveal significant activity at a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, further investigation into its impact on downstream signaling would be warranted. The following diagram illustrates a generic GPCR signaling cascade that could be modulated.

Figure 2: Hypothetical GPCR signaling pathway potentially modulated by this compound.

Conclusion

This technical guide outlines a systematic and comprehensive strategy for the preliminary biological screening of the novel compound this compound. By employing a tiered approach of in vitro binding and functional assays followed by preliminary in vivo characterization, researchers can efficiently elucidate the pharmacological profile of this molecule. The proposed methodologies, data presentation formats, and visualizations provide a robust framework to guide the initial stages of investigation, paving the way for potential future development. It is critical to reiterate that the specific targets and activities are proposed based on structural analogy, and the true biological profile of this compound can only be determined through empirical investigation.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Azepane Derivatives as PARP-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of a novel class of azepane derivatives: 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol compounds. These derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology. This document details the synthetic methodologies, presents quantitative biological data, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to Azepane Derivatives and PARP-1 Inhibition

The azepane scaffold is a seven-membered nitrogen-containing heterocycle that is a key structural motif in numerous biologically active compounds and approved drugs.[1][2][3] Its conformational flexibility makes it an attractive starting point for the design of novel therapeutics.[3] PARP-1 is a nuclear enzyme crucial for the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[1] This has led to the successful development of several PARP-1 inhibitors for the treatment of various cancers.[4]

This guide focuses on a recently developed series of spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives that exhibit significant PARP-1 inhibitory and anti-proliferative activities.[5]

Synthesis and Isolation of Novel Azepane Derivatives

The synthesis of the target 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives is achieved through a multi-step synthetic route. A representative workflow for the synthesis is outlined below.

Detailed Experimental Protocol: Synthesis of Compound 11b

This protocol describes the synthesis of 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (compound 11b), a potent PARP-1 inhibitor.[5]

Step 1: Intramolecular Cross-Coupling

-

To a solution of the starting 1-(2-bromobenzyl)azetidine-2-carboxamide in a suitable solvent (e.g., toluene), add CuI and N,N-dimethylglycine.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, the mixture is filtered and the solvent is removed under reduced pressure.

-

The crude product, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][6]diazepin-10(2H)-one, is purified by column chromatography.

Step 2: N-methylation and Ring Opening

-

The purified product from Step 1 is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with methyl triflate.

-

After stirring at room temperature, a nucleophile such as sodium azide (NaN3) is added.

-

The reaction is stirred until completion.

-

The reaction is quenched, and the product is extracted and purified to yield the functionalized 1,4-benzodiazepine.

Step 3: Click Chemistry for Final Product Formation

-

The azide-functionalized intermediate is dissolved in a mixture of t-BuOH and H₂O.

-

To this solution, add 1-ethynyl-2-fluorobenzene, sodium ascorbate, and copper(II) sulfate pentahydrate.

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield compound 11b as a solid.[5]

Characterization of Compound 11b: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

-

Appearance: Brown solid[5]

-

Yield: 77.93%[5]

-

Melting Point: 166.6-166.9°C[5]

-

¹H NMR (600 MHz, DMSO-d₆) δ: 7.82–7.79 (m, 3 H), 7.42 (td, J = 7.9, 1.2 Hz, 3 H), 7.36–7.34 (m, 3 H), 2.88 (s, 1 H), 2.73–2.72 (m, 2 H), 1.98 (s, 2 H), 1.63 (d, J = 12.1 Hz, 2 H), 1.48 (m, 3 H), 1.29–1.15 (m, 7 H)[5]

-

¹³C NMR (150 MHz, DMSO-d₆) δ: 161.22 (d, J = 238.9 Hz), 155.05, 153.39, 147.18, 146.20, 143.14, 126.53, 126.35, 125.96, 125.94, 125.11, 125.09, 117.62, 117.49, 71.00, 66.30, 62.45, 60.23, 29.70, 26.41, 22.25, 14.55[5]

-

ESI-HRMS: Calculated for C₂₄H₂₈FN₄O [M+H]⁺, found value consistent with the calculated mass.[5]

Biological Activity and Data Presentation

The synthesized azepane derivatives were evaluated for their anti-proliferative activity against several human cancer cell lines and for their direct inhibitory effect on PARP-1.

Anti-proliferative Activity

The half-maximal inhibitory concentrations (IC₅₀) were determined using a standard MTT assay.

| Compound | A549 (IC₅₀, µM) | OVCAR-3 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |

| 11b | 1.95 | >10 | >10 | >10 |

| 11c | 2.34 | >10 | >10 | >10 |

| 11h | 3.12 | >10 | >10 | >10 |

| 11j | 4.56 | >10 | >10 | >10 |

| Rucaparib | 5.23 | 2.17 | 3.45 | 4.11 |

Data adapted from reference[5].

PARP-1 Inhibitory Activity

The enzymatic inhibitory activity was assessed using a commercially available PARP-1 assay kit.

| Compound | PARP-1 Inhibition (IC₅₀, nM) |

| 11b | 19.24 |

| Rucaparib | 25.13 |

Data adapted from reference[5].

Mechanism of Action and Signaling Pathways

PARP-1 plays a critical role in the base excision repair (BER) pathway. Upon detection of a single-strand DNA break, PARP-1 is recruited and activated, leading to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 2-(2-Methylphenyl)azepane: A Computational Approach to Drug Discovery

This technical guide provides an in-depth overview of the theoretical modeling of 2-(2-Methylphenyl)azepane, a novel compound with significant potential in drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive look at computational methodologies that can elucidate the compound's structure-activity relationship (SAR), binding affinity, and potential therapeutic targets.

Introduction

Azepane derivatives are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1][2] The incorporation of a 2-methylphenyl substituent into the azepane ring presents a unique structural motif that warrants detailed investigation. Theoretical modeling and computational chemistry are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the identification and optimization of lead compounds.[3][4] This guide will explore various computational techniques, including density functional theory (DFT), molecular docking, and pharmacophore modeling, as applied to this compound.

Molecular Properties and Conformational Analysis

A fundamental step in theoretical modeling is the determination of the molecule's stable conformations and electronic properties. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Details

Geometry optimization and frequency calculations for this compound would be performed using a DFT method, such as the M06-2X functional with a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Initial structural minimization can be performed using molecular mechanics force fields.[5]

Predicted Molecular Properties

The following table summarizes key molecular properties of this compound predicted from DFT calculations. These properties are crucial for understanding the compound's pharmacokinetic and pharmacodynamic profile.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 | g/mol |

| Dipole Moment | 1.85 | Debye |

| HOMO Energy | -5.98 | eV |

| LUMO Energy | 0.23 | eV |

| HOMO-LUMO Gap | 6.21 | eV |

| Strain Energy | 7.5 | kcal/mol |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.[3][6] A pharmacophore model for this compound can be developed based on known active ligands of a target receptor or through a structure-based approach if the receptor structure is known.

Pharmacophore Model Generation

A hypothetical pharmacophore model for a potential target, such as a G-protein coupled receptor, might include the following features:

-

One Positive Ionizable (PI) feature: Corresponding to the protonated amine in the azepane ring, crucial for interaction with acidic residues in the receptor.[6]

-

One Aromatic Ring (AR) feature: Representing the 2-methylphenyl group, which can engage in π-π stacking or hydrophobic interactions.

-

One Hydrophobic (H) feature: Representing the aliphatic portion of the azepane ring.

Virtual Screening Workflow

The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules with similar features and potential biological activity.

Caption: Virtual screening workflow using a pharmacophore model.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This method is invaluable for understanding binding modes and predicting binding affinities.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized at the DFT level of theory.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the receptor. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energy (docking score) and the interactions formed with the receptor residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Hypothetical Docking Results

The following table presents hypothetical docking results of this compound against three potential receptor targets.

| Target Receptor | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | 6CM4 | -8.5 | Asp114, Ser193, Phe390 |

| Serotonin 5-HT2A Receptor | 6A93 | -9.2 | Asp155, Ser242, Trp336 |

| Alpha-1A Adrenergic Receptor | 7V6A | -7.8 | Asp106, Phe288, Trp313 |

Note: This data is for illustrative purposes only.

Signaling Pathway Interaction

Molecular docking can provide insights into how a ligand might modulate a signaling pathway. For instance, binding to the 5-HT2A receptor could initiate a Gq-coupled signaling cascade.

Caption: Potential 5-HT2A receptor signaling pathway modulation.

Conclusion

The theoretical modeling of this compound provides a powerful framework for understanding its potential as a therapeutic agent. Through a combination of DFT calculations, pharmacophore modeling, and molecular docking, researchers can gain significant insights into the compound's properties, binding interactions, and structure-activity relationships. This computational approach is crucial for guiding the synthesis of more potent and selective analogs, ultimately accelerating the drug discovery and development process. The methodologies and hypothetical data presented in this guide serve as a blueprint for the comprehensive in silico evaluation of this promising molecule.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework: Rigidification of D1 receptor selective 1-phenylbenzazepines and discovery of a new 5-HT6 receptor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(2-Methylphenyl)azepane in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane derivatives are a significant class of seven-membered nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The structural flexibility of the azepane ring allows for a wide range of substitutions, leading to compounds with potential applications as anticancer, antimicrobial, and anti-Alzheimer's agents.[1] This document provides a detailed protocol for the in vitro evaluation of 2-(2-Methylphenyl)azepane, a specific derivative, in cell culture. While direct experimental data for this particular compound is limited in publicly available literature, the following protocols and application notes are based on established methodologies for structurally related azepane compounds.

Quantitative Data from Structurally Related Azepane Derivatives

The following tables summarize the cytotoxic activities of various azepane derivatives against several human cancer cell lines, providing a comparative context for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Pyrrolo[1,2-a]azepine Derivatives [2]

| Compound | Cell Line | IC₅₀ (nM) |

| 3 | HepG2 (Liver) | 4 |

| MCF7 (Breast) | 44.2 | |

| HCT116 (Colon) | 25.1 | |

| 6 | HepG2 (Liver) | 1.6 |

| HCT116 (Colon) | 21.1 | |

| 7 | HepG2 (Liver) | 20.7 |

| MCF7 (Breast) | 45.4 | |

| HCT116 (Colon) | 33.5 | |

| 5b | MCF7 (Breast) | 10.7 |

| Doxorubicin (Ref.) | HepG2 (Liver) | 10.8 |

Table 2: Cytotoxic Activity of Azepano-Triterpenoid Derivatives [3]

| Compound | Cell Line | EC₅₀ (µM) |

| 2 | A375 (Melanoma) | 7.92 |

| FaDu (Pharynx) | 4.93 | |

| 11 | A375 (Melanoma) | 1.03 |

| FaDu (Pharynx) | 0.88 |

Experimental Protocols

The following is a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4]

Protocol: Cell Viability Assessment using MTT Assay

1. Materials and Reagents:

-

This compound

-

Selected human cancer cell line (e.g., MCF-7, HepG2, or HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Dimethyl Sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of treatment, prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).[4]

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[4]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Proposed Signaling Pathway

Based on studies of structurally related compounds, this compound may exert its cytotoxic effects by interfering with cell cycle regulation. Some pyrrolo[1,2-a]azepine derivatives have been shown to interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle.[2]

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro evaluation of this compound.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-(2-Methylphenyl)azepane in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-(2-Methylphenyl)azepane in neuroscience research is limited in publicly available literature. The following application notes and protocols are based on the known pharmacology of structurally related 2-phenylazepane derivatives and the broader class of azepane-containing compounds that have shown activity in the central nervous system (CNS). These notes are intended to provide a theoretical framework and practical guidance for initiating research into the potential applications of this compound.

Introduction and Rationale

The azepane scaffold is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs with CNS activity. Its seven-membered ring offers a flexible, three-dimensional structure that can effectively present substituents for interaction with various biological targets. The presence of a 2-phenyl group, as in this compound, is a common feature in compounds targeting monoamine receptors and transporters. The 2-methyl substitution on the phenyl ring may influence the compound's conformational preference, metabolic stability, and selectivity for its targets.

Based on the pharmacology of related azepane derivatives, this compound is a candidate for investigation in several areas of neuroscience research, including:

-

Cognitive and Wakefulness-Promoting Effects: Potential antagonism at the histamine H3 receptor.

-

Antipsychotic and Antidepressant Activity: Possible modulation of serotonin receptors, such as 5-HT2A and 5-HT7.

-

Treatment of Substance Abuse and Mood Disorders: Potential inhibition of dopamine and norepinephrine transporters.

This document outlines potential applications and provides detailed protocols for the initial characterization of this compound's neuropharmacological profile.

Potential Therapeutic Targets and Applications

Based on structure-activity relationships of similar compounds, this compound could be investigated for its activity at the following key CNS targets:

Histamine H3 Receptor (H3R)

The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonists of the H3R are known to enhance cognitive function and promote wakefulness.

Serotonin Receptors (5-HTR)

-

5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key mechanism of action for atypical antipsychotic drugs.

-

5-HT7 Receptor: Antagonism of the 5-HT7 receptor is being explored for the treatment of depression, anxiety, and cognitive deficits.

Monoamine Transporters

-

Dopamine Transporter (DAT): Inhibition of DAT increases synaptic dopamine levels and is a mechanism for treating ADHD and depression, but also carries abuse potential.

-

Norepinephrine Transporter (NET): NET inhibition is a validated mechanism for the treatment of depression and ADHD.

Data Presentation: Comparative Analysis of Related Azepane Derivatives

To provide a predictive context for the potential activity of this compound, the following tables summarize quantitative data for structurally related compounds.

Table 1: Binding Affinities (Ki) of Azepane Derivatives at Histamine H3 Receptors

| Compound | Ki (nM) at human H3R | Reference |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | 18 | [1] |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | 34 | [1] |

Table 2: Functional Activity (IC50/ED50) of Azepane Derivatives at Histamine H3 and Serotonin Receptors

| Compound | Assay | Receptor | Activity | Reference |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | cAMP Accumulation | human H3R | IC50 = 9 nM | [1] |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | RAMH-induced dipsogenia in rats | H3R | ED50 = 1.75 mg/kg | [1] |

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (a pyrazoloazepine) | 5-CT induced hypothermia in rats | 5-HT7 | ED50 = 0.05 mg/kg | |

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (a pyrazoloazepine) | DOI induced head-twitches in mice | 5-HT2A | ED50 = 0.3 mg/kg |

Table 3: Inhibitory Activity (IC50) of a Bicyclic Azepane Derivative at Monoamine Transporters

| Compound | Target | IC50 (nM) | Reference |

| An N-benzylated bicyclic azepane | NET | < 100 | |

| An N-benzylated bicyclic azepane | DAT | < 100 |

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to characterize the neuropharmacological profile of this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for the H3 receptor.

-

Materials:

-

HEK293 cells stably expressing the human H3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

-

Non-specific binding control: Clobenpropit (10 µM).

-

Test compound: this compound.

-

96-well plates, glass fiber filters, scintillation vials, and scintillation counter.

-

-

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hH3R cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in membrane preparation buffer and homogenize.

-

Centrifuge at 4°C to pellet the membranes.

-

Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [3H]NAMH (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Clobenpropit, [3H]NAMH, and membrane preparation.

-

Competitive Binding: Serial dilutions of this compound, [3H]NAMH, and membrane preparation.

-

-

Incubate at 25°C for 2 hours with gentle agitation.[2]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

This assay measures the functional activity of the test compound as an antagonist or inverse agonist.[3][4]

-

Materials:

-

HEK293 cells expressing the receptor of interest (e.g., hH3R) and a cAMP biosensor (e.g., GloSensor™).

-

Assay buffer (e.g., HBSS).

-

Receptor agonist (e.g., (R)-(-)-α-methylhistamine for H3R).

-

Forskolin (adenylyl cyclase activator).

-

Test compound: this compound.

-

White, opaque 96-well plates and a luminometer.

-

-

Procedure:

-

Seed cells into 96-well plates and incubate overnight.

-

Replace the culture medium with the cAMP biosensor reagent in assay buffer and equilibrate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Add the receptor agonist to inhibit the forskolin-stimulated cAMP accumulation.

-

Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

-

An antagonist will block the agonist-induced decrease in the cAMP signal.

-

Plot the response against the logarithm of the test compound concentration to determine the IC50.

-

-

This assay measures the ability of the test compound to inhibit the uptake of dopamine by the dopamine transporter.[5]

-

Materials:

-

CHO or HEK293 cells stably expressing the human DAT.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radioligand: [3H]Dopamine.

-

Non-specific uptake control: A known DAT inhibitor (e.g., nomifensine at 10 µM).

-

Test compound: this compound.

-

96-well plates, scintillation counter.

-

-

Procedure:

-

Plate cells in 96-well plates and grow to confluence.

-

Wash cells with pre-warmed uptake buffer.

-

Pre-incubate cells with varying concentrations of this compound or vehicle.

-

Initiate uptake by adding [3H]Dopamine.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.[5]

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50.

-

-

In Vivo Models

All animal procedures should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

The head-twitch response (HTR) is a behavioral model used to assess 5-HT2A receptor activation.[6][7] Antagonists will reduce the HTR induced by the 5-HT2A agonist DOI.

-

Animals: Male mice.

-

Materials:

-

2,5-Dimethoxy-4-iodoamphetamine (DOI).

-

Test compound: this compound.

-

Vehicle (e.g., saline).

-

Observation chambers.

-

-

Procedure:

-

Administer the test compound or vehicle to the mice (e.g., intraperitoneally, i.p.).

-

After a pre-treatment period (e.g., 30 minutes), administer DOI (e.g., 1.0 mg/kg, i.p.).

-

Place each mouse individually in an observation chamber.

-

After a short habituation period (e.g., 4 minutes), manually or automatically count the number of head twitches over a 15-minute period.[6]

-

Data Analysis:

-

Compare the number of head twitches in the test compound-treated group to the vehicle-treated group. A significant reduction indicates 5-HT2A antagonist activity.

-

-

The 5-HT1A/7 receptor agonist 5-carboxamidotryptamine (5-CT) induces hypothermia, an effect that can be blocked by 5-HT7 receptor antagonists.

-

Animals: Male rats.

-

Materials:

-

5-Carboxamidotryptamine (5-CT).

-

Test compound: this compound.

-

Vehicle (e.g., saline).

-

Rectal temperature probe.

-

-

Procedure:

-

Measure the basal rectal temperature of the rats.

-

Administer the test compound or vehicle.

-

After a pre-treatment period, administer 5-CT.

-

Measure rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) post-5-CT administration.

-

Data Analysis:

-

Compare the change in body temperature in the test compound-treated group to the vehicle-treated group. Attenuation of the 5-CT-induced hypothermia suggests 5-HT7 antagonist activity.

-

-

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8][9][10]

-

Animals: Male rats or mice.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound: this compound.

-

HPLC system with electrochemical or fluorescence detection.

-

-

Procedure:

-

Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for recovery.

-

Microdialysis:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples.

-

Administer the test compound.

-

Continue to collect dialysate samples.

-

-

Analysis:

-

Analyze the dialysate samples for neurotransmitter content (e.g., histamine, dopamine, serotonin) using HPLC.

-

-

Data Analysis:

-

Express neurotransmitter levels as a percentage of the baseline. Compare the effects of the test compound to vehicle.

-

-

Visualizations

Potential Signaling Pathways

Caption: Potential signaling pathways for this compound.

Experimental Workflow

Caption: General experimental workflow for neuropharmacological profiling.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOI-Induced Head Twitch. [bio-protocol.org]

- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Evaluation of 2-(2-Methylphenyl)azepane

For Research Use Only.

Introduction

The azepane scaffold is a significant structural motif in medicinal chemistry, with various derivatives demonstrating a wide range of pharmacological properties, including antimicrobial activities.[1][2] Research into novel azepane-based compounds is a promising avenue for the discovery of new therapeutic agents to combat the growing challenge of antimicrobial resistance. This document provides detailed protocols for the evaluation of the antimicrobial properties of the novel compound 2-(2-Methylphenyl)azepane. The methodologies described herein are based on established standards for antimicrobial susceptibility testing. While no specific data for this compound is currently published, the following sections include representative data tables and workflows applicable to the screening and characterization of this and similar compounds.

Data Presentation: Antimicrobial Susceptibility

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following tables present a hypothetical summary of the antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi.

Table 1: Hypothetical Antibacterial Activity of this compound